Cas no 1337202-66-0 (3-(3-bromo-4-methylphenyl)methylpiperidine)

3-(3-bromo-4-methylphenyl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromo-4-methylphenyl)methylpiperidine
- EN300-1925065
- 3-[(3-bromo-4-methylphenyl)methyl]piperidine
- 1337202-66-0
-
- Inchi: 1S/C13H18BrN/c1-10-4-5-11(8-13(10)14)7-12-3-2-6-15-9-12/h4-5,8,12,15H,2-3,6-7,9H2,1H3
- InChI Key: GBGJTSFJYYDLCU-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1)CC1CNCCC1
Computed Properties
- Exact Mass: 267.06226g/mol
- Monoisotopic Mass: 267.06226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12Ų
3-(3-bromo-4-methylphenyl)methylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925065-2.5g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1925065-10.0g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1925065-0.5g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1925065-5g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1925065-10g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1925065-0.05g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1925065-0.1g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1925065-0.25g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1925065-5.0g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1925065-1.0g |
3-[(3-bromo-4-methylphenyl)methyl]piperidine |
1337202-66-0 | 1g |
$1172.0 | 2023-05-31 |
3-(3-bromo-4-methylphenyl)methylpiperidine Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 3-(3-bromo-4-methylphenyl)methylpiperidine
Professional Introduction to 3-(3-bromo-4-methylphenyl)methylpiperidine (CAS No. 1337202-66-0)
3-(3-bromo-4-methylphenyl)methylpiperidine, with the CAS number 1337202-66-0, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a brominated aromatic ring and a piperidine moiety makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's structure, featuring a 3-bromo-4-methylphenyl group attached to a piperidine ring, suggests potential interactions with biological targets. The bromine atom enhances electrophilicity, making it a valuable building block for further functionalization. This feature is particularly useful in medicinal chemistry, where such intermediates are often employed to create more complex molecules with desired pharmacological properties.
In recent years, there has been growing interest in the development of novel psychoactive substances (NPS) that modulate central nervous system (CNS) activity. Piperidine derivatives have been extensively studied for their potential as psychoactive agents due to their ability to interact with various neurotransmitter receptors. The compound in question, 3-(3-bromo-4-methylphenyl)methylpiperidine, is no exception and has been explored for its potential role in developing new therapeutic agents.
One of the most compelling aspects of this compound is its potential as a precursor for drugs targeting neurological disorders. Research has indicated that certain piperidine derivatives exhibit properties that could be beneficial in treating conditions such as depression, anxiety, and chronic pain. The specific combination of a brominated aromatic ring and a piperidine moiety in 3-(3-bromo-4-methylphenyl)methylpiperidine suggests that it may have similar therapeutic potential.
The synthesis of 3-(3-bromo-4-methylphenyl)methylpiperidine involves several key steps that highlight its complexity and the expertise required to produce it efficiently. The process typically begins with the bromination of 4-methylphenylacetonitrile, followed by nucleophilic substitution with methylpiperidine. Each step must be carefully controlled to ensure high yield and purity, which are crucial for pharmaceutical applications.
Recent advancements in synthetic methodologies have improved the efficiency of producing such compounds. Techniques like transition metal-catalyzed cross-coupling reactions have enabled more streamlined synthesis routes, reducing the number of intermediate steps and improving overall yields. These advancements not only make the production of 3-(3-bromo-4-methylphenyl)methylpiperidine more feasible but also enhance the scalability for industrial applications.
The pharmacological profile of 3-(3-bromo-4-methylphenyl)methylpiperidine is still under investigation, but preliminary studies suggest promising interactions with CNS receptors. The bromine atom's presence enhances its reactivity, allowing for further derivatization to fine-tune its pharmacological properties. This flexibility makes it an attractive candidate for drug discovery programs aimed at developing novel therapeutics.
In addition to its potential in CNS drug development, this compound may also find applications in other therapeutic areas. For instance, its structural motif is reminiscent of several known bioactive molecules used in treating inflammatory diseases and cancer. Further research could uncover new therapeutic possibilities by exploring analogs and derivatives of 3-(3-bromo-4-methylphenyl)methylpiperidine.
The role of computational chemistry in understanding the behavior of such compounds cannot be overstated. Advanced computational methods allow researchers to predict how 3-(3-bromo-4-methylphenyl)methylpiperidine will interact with biological targets at the molecular level. This information is invaluable for designing experiments and optimizing synthetic routes, ultimately leading to more effective drug candidates.
As research continues, the full potential of 3-(3-bromo-4-methylphenyl)methylpiperidine is likely to become more apparent. Its unique structure and reactivity make it a promising candidate for various pharmaceutical applications. By leveraging modern synthetic techniques and computational tools, scientists can accelerate the discovery and development of new drugs based on this compound.
The future directions for research on 3-(3-bromo-4-methylphenyl)methylpiperidine include exploring its pharmacological effects in vivo and optimizing its synthesis for large-scale production. Collaborative efforts between synthetic chemists, pharmacologists, and computer scientists will be essential in unlocking its full potential as a therapeutic agent.
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